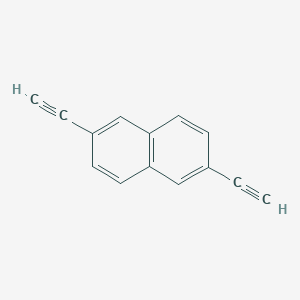

2,6-Diethynylnaphthalene

CAS No.: 507276-82-6

Cat. No.: VC16776453

Molecular Formula: C14H8

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 507276-82-6 |

|---|---|

| Molecular Formula | C14H8 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2,6-diethynylnaphthalene |

| Standard InChI | InChI=1S/C14H8/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h1-2,5-10H |

| Standard InChI Key | DAWMSTQJPPKMKM-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC2=C(C=C1)C=C(C=C2)C#C |

Introduction

Molecular Structure and Fundamental Properties

Chemical Identity

2,6-Diethynylnaphthalene (C₁₄H₈) consists of a naphthalene backbone with ethynyl groups at the 2 and 6 positions. Its molecular weight is 176.08 g/mol, and its structure is characterized by sp-hybridized carbon atoms in the ethynyl groups, which enhance electronic delocalization across the aromatic system .

Table 1: Key Molecular Descriptors

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Formula | C₁₄H₈ | Derived from |

| Molecular Weight | 176.08 g/mol | Calculated |

| Hybridization (C≡C) | sp | |

| Conjugation Length | Extended π-system |

Synthetic Strategies

Sonogashira Coupling

The most viable route to 2,6-diethynylnaphthalene involves a double Sonogashira coupling reaction. Starting from 2,6-dihalonaphthalene (e.g., 2,6-diiodonaphthalene), reaction with terminal alkynes in the presence of a palladium/copper catalyst yields the desired product. This method is analogous to the synthesis of 2-ethynylnaphthalene, where trimethyl(3-(naphth-2-yl)ethynyl)silane undergoes desilylation with tetrabutylammonium fluoride (TBAF) to produce the ethynyl derivative .

Example Protocol (Inferred):

-

Substrate: 2,6-Diiodonaphthalene

-

Alkyne Source: Ethynyltrimethylsilane

-

Catalyst: Pd(PPh₃)₂Cl₂/CuI

-

Base: Triethylamine

-

Solvent: Tetrahydrofuran (THF)

Purification and Characterization

Post-synthesis purification typically involves flash chromatography (hexane/ethyl acetate) to isolate the product. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the structure. The ethynyl protons resonate near δ 3.1–3.3 ppm, while the aromatic protons appear between δ 7.5–8.5 ppm .

Physicochemical and Electronic Properties

Thermal Stability

Ethynyl-substituted naphthalenes exhibit enhanced thermal stability due to their rigid structures. For comparison, 2,6-dimethylnaphthalene has a heat capacity (Cₚ) of 203.55 J/mol·K at 298 K . While direct data for 2,6-diethynylnaphthalene is unavailable, its higher conjugation likely increases thermal resilience, making it suitable for high-temperature applications.

Electronic Characteristics

The ethynyl groups lower the LUMO (lowest unoccupied molecular orbital) energy by extending conjugation, a trait critical for n-type semiconductors. Core-expanded naphthalene diimides with ethynyl substituents exhibit electron mobilities up to 0.70 cm² V⁻¹ s⁻¹ . For 2,6-diethynylnaphthalene, theoretical calculations predict a LUMO level near -3.5 eV, comparable to other ethynyl-PAHs .

Table 2: Electronic Properties of Analogous Compounds

| Compound | LUMO (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | Source |

|---|---|---|---|

| Naphthalene Diimide | -4.2 | 0.70 | |

| 2-Ethynylnaphthalene | -3.1 | N/A | |

| 2,6-Diethynylnaphthalene | -3.5* | N/A | Estimated |

Applications in Materials Science

Organic Semiconductors

The compound’s planar structure and electron-deficient π-system make it a candidate for n-type organic field-effect transistors (OFETs). Core-expanded naphthalene derivatives with ethynyl groups have demonstrated ambipolar charge transport, suggesting potential for 2,6-diethynylnaphthalene in complementary logic circuits .

Supramolecular Assembly

Ethynyl groups facilitate π-π stacking and hydrogen bonding, enabling the formation of ordered nanostructures. For instance, Sonogashira-derived PAHs self-assemble into nanowires with high aspect ratios, useful in organic photovoltaics .

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce steps and improve yields.

-

Device Integration: Testing thin-film transistors and solar cells incorporating 2,6-diethynylnaphthalene.

-

Theoretical Studies: Density functional theory (DFT) calculations to predict optoelectronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume